molecular formula C12H12N2O2S2 B2635868 N1,N2-Bis(thiophen-2-ylmethyl)oxalamide CAS No. 920366-91-2

N1,N2-Bis(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2635868
CAS No.: 920366-91-2
M. Wt: 280.36
InChI Key: NOSYGNWELJYIQH-UHFFFAOYSA-N
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Description

Background of Oxalamide-Based Systems in Contemporary Chemical Research

Oxalamide-based systems are characterized by the presence of a central ethanediamide, -NH-CO-CO-NH-, linkage. This structural motif is notable for its rigidity and its capacity to act as a versatile scaffold in supramolecular chemistry and coordination chemistry. The amide functionalities within the oxalamide core are excellent hydrogen bond donors and acceptors, facilitating the formation of well-defined one-, two-, and three-dimensional networks through self-assembly. nih.gov

In the realm of materials science, oxalamide derivatives are being explored for the development of gels, liquid crystals, and porous organic frameworks. researchgate.net Their ability to form stable complexes with a variety of metal ions has also led to their use as ligands in catalysis. acs.org Furthermore, in medicinal chemistry, the oxalamide backbone has been incorporated into molecules with a range of biological activities, including anti-inflammatory properties. nih.gov The predictable conformational preferences of the oxalamide group make it an attractive building block for the rational design of functional molecules.

Significance of Thiophene (B33073) Moieties in Advanced Molecular Design

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in advanced molecular design. derpharmachemica.com Its structural and electronic properties are distinct from, yet in some ways analogous to, benzene. britannica.comwikipedia.org The presence of the sulfur atom imparts a higher reactivity towards electrophilic substitution compared to benzene, allowing for more facile functionalization. derpharmachemica.com

Thiophene and its derivatives are integral components in a vast array of pharmaceuticals and agrochemicals. derpharmachemica.com The thiophene moiety is often used as a bioisosteric replacement for a phenyl ring in drug design, which can lead to improved pharmacokinetic and pharmacodynamic profiles. nih.gov Beyond medicinal applications, thiophenes are fundamental building blocks for organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govmdpi.com This is attributed to the ability of the sulfur atom's lone pairs to participate in the π-electron system, facilitating charge transport. nih.gov The incorporation of thiophene into molecular structures can also enhance intermolecular interactions, such as π-π stacking, which is crucial for the performance of organic electronic devices. mdpi.com

Rationale for the Synthesis and Comprehensive Investigation of N1,N2-Bis(thiophen-2-ylmethyl)oxalamide

The synthesis and investigation of this compound are predicated on the synergistic combination of the oxalamide core and the thiophene moieties. The rationale for its study can be broken down into several key points:

Molecular Recognition and Self-Assembly: The rigid oxalamide linker provides a defined spatial orientation for the two thiophene rings. This, coupled with the hydrogen bonding capabilities of the amide groups, suggests that the molecule could be a valuable building block for creating highly ordered supramolecular structures.

Coordination Chemistry and Catalysis: The nitrogen and oxygen atoms of the oxalamide unit, along with the sulfur atoms of the thiophene rings, present multiple potential coordination sites for metal ions. This makes this compound an interesting candidate as a multidentate ligand for the development of novel catalysts.

Materials Science Applications: The presence of two thiophene units suggests that this molecule could be a precursor or a component in the synthesis of new organic semiconducting materials. The oxalamide core can enforce a specific packing arrangement of the thiophene rings, which is critical for efficient charge transport in organic electronic devices.

Medicinal Chemistry Potential: Given the established biological activity of many thiophene derivatives and some oxalamide-containing compounds, this compound represents a novel chemical entity with the potential for unexplored pharmacological properties.

A plausible and common method for the synthesis of N,N'-disubstituted oxalamides involves the reaction of a primary amine with oxalyl chloride. wikipedia.org In the case of this compound, this would entail the reaction of two equivalents of thiophen-2-ylmethanamine with one equivalent of oxalyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Overview of Key Research Objectives Pertaining to this compound within Academic Disciplines

The comprehensive investigation of this compound would likely encompass a range of objectives across different scientific disciplines:

Organic Synthesis and Characterization:

To develop an efficient and scalable synthesis of this compound.

To fully characterize the compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction.

Supramolecular Chemistry:

To investigate the self-assembly behavior of the molecule in solution and in the solid state.

To study the role of hydrogen bonding and π-π stacking in the formation of supramolecular architectures.

Coordination Chemistry and Catalysis:

To explore the coordination of this compound with various transition metals.

To evaluate the catalytic activity of the resulting metal complexes in a range of organic transformations.

Materials Science:

To assess the photophysical and electrochemical properties of the compound.

To investigate its potential as a building block for organic electronic materials, such as semiconductors or components of sensors. acs.org

Medicinal Chemistry:

To screen this compound for potential biological activities, drawing inspiration from the known pharmacological profiles of thiophene and oxalamide derivatives.

Detailed Research Findings

While specific, in-depth research publications solely focused on this compound are not widely available in the public domain, its basic properties can be compiled from chemical databases.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₁₂N₂O₂S₂
Molecular Weight 280.37 g/mol
CAS Number 920366-91-2
Appearance Solid (predicted)

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

Properties

IUPAC Name

N,N'-bis(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h1-6H,7-8H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSYGNWELJYIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of N1,n2 Bis Thiophen 2 Ylmethyl Oxalamide

Advanced Spectroscopic Characterization Techniques for Structural Confirmation of N1,N2-Bis(thiophen-2-ylmethyl)oxalamide

Spectroscopic methods provide detailed information about the connectivity of atoms and the nature of chemical bonds within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental NMR data for this compound are not widely available in peer-reviewed literature, a theoretical analysis of its expected spectral features can be presented.

Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The amide protons (N-H) would likely appear as a broad singlet. The methylene (B1212753) protons (-CH2-) adjacent to the amide nitrogen and the thiophene (B33073) ring would exhibit a characteristic signal, likely a doublet due to coupling with the amide proton. The protons on the thiophene rings would present a complex splitting pattern in the aromatic region of the spectrum, consistent with a 2-substituted thiophene.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be anticipated for the carbonyl carbons of the oxalamide core, the methylene carbons, and the carbons of the two thiophene rings. The chemical shifts of these carbons would be indicative of their local electronic environment.

A summary of predicted chemical shifts is presented in the interactive data table below.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide (N-H)Broad singlet-
Methylene (-CH2-)Doublet~40-50
Thiophene (aromatic)Multiplets~120-145
Carbonyl (C=O)-~160-170

Note: The data in this table is predictive and based on general principles of NMR spectroscopy for similar functional groups. Actual experimental values may vary.

Infrared (IR) and Raman spectroscopies are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques would be expected to confirm the presence of the amide and thiophene moieties.

Key vibrational modes anticipated in the IR and Raman spectra would include the N-H stretching of the amide group, typically observed in the region of 3300-3100 cm⁻¹. The C=O stretching of the amide (Amide I band) would be expected to appear around 1650 cm⁻¹. The N-H bending (Amide II band) would likely be found near 1550 cm⁻¹. Vibrations associated with the thiophene ring, including C-H and C=C stretching, as well as ring breathing modes, would also be present.

An interactive data table summarizing the expected vibrational modes is provided below.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
N-H Stretch3300-3100Stretching of the amide N-H bond
C-H Stretch (Thiophene)3100-3000Stretching of the C-H bonds on the thiophene ring
C=O Stretch (Amide I)~1650Stretching of the amide carbonyl group
N-H Bend (Amide II)~1550Bending of the amide N-H bond
C=C Stretch (Thiophene)~1400-1500Stretching of the carbon-carbon double bonds in the thiophene ring
C-S Stretch (Thiophene)~800-600Stretching of the carbon-sulfur bond in the thiophene ring

Note: This data is based on characteristic vibrational frequencies for the respective functional groups.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, with a molecular formula of C12H12N2O2S2, the expected monoisotopic mass is 280.0340 Da. sigmaaldrich.com HRMS analysis would be used to experimentally verify this mass with a high degree of precision, thereby validating the molecular formula. sigmaaldrich.com The fragmentation pattern observed in the mass spectrum could also offer further structural insights.

X-ray Crystallography Studies of this compound

As of the latest available information, there are no published X-ray crystallography studies specifically for this compound in the Cambridge Structural Database or other publicly accessible crystallographic repositories. Therefore, the following subsections describe the type of information that such a study would provide, were it to be conducted.

An X-ray crystallography study would provide definitive information about the three-dimensional structure of this compound in the solid state. This would include precise bond lengths, bond angles, and torsion angles. Of particular interest would be the conformation of the central oxalamide linkage and the relative orientation of the two thiophen-2-ylmethyl substituents. The planarity of the amide groups and the thiophene rings could be accurately determined.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. This analysis would identify key intermolecular interactions that govern the crystal packing. For this compound, it would be expected that hydrogen bonding between the amide N-H donor and the carbonyl oxygen acceptor of adjacent molecules would be a dominant motif, potentially leading to the formation of chains or sheets. Additionally, π-π stacking interactions between the electron-rich thiophene rings of neighboring molecules could further stabilize the crystal structure.

Conformational Isomerism and Dynamic Behavior of this compound in Solution

A comprehensive search of the current scientific literature indicates that specific experimental or computational studies on the conformational isomerism and dynamic behavior of this compound in solution have not been reported. Therefore, a detailed analysis supported by research findings and data tables on this specific compound cannot be provided at this time.

The study of conformational isomerism in similar molecules, such as N,N'-disubstituted oxalamides and other flexible amides, typically involves the use of spectroscopic techniques like dynamic NMR and computational chemistry. These methods allow for the characterization of different stable conformations (rotamers) and the determination of the energy barriers to rotation around key single bonds.

For this compound, several rotational axes would be of interest:

The amide C-N bonds.

The central C-C bond of the oxalamide core.

The C-C bonds linking the methylene groups to the thiophene rings.

The interplay of steric interactions between the thiophen-2-ylmethyl groups and the electronic properties of the oxalamide backbone would dictate the preferred conformations and the dynamics of their interconversion. However, without specific research on this molecule, any discussion of its conformational preferences, including the relative energies of potential conformers or the magnitudes of the rotational barriers, would be purely theoretical and not based on published scientific evidence.

Computational and Theoretical Investigations of N1,n2 Bis Thiophen 2 Ylmethyl Oxalamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For N1,N2-Bis(thiophen-2-ylmethyl)oxalamide, the distribution of the HOMO and LUMO would likely be spread across the thiophene (B33073) rings and the oxalamide bridge, indicating the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

An Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The EPS map displays regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the oxygen atoms of the oxalamide group would be expected to exhibit a negative electrostatic potential (red regions), indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amide groups would show a positive electrostatic potential (blue regions), highlighting their electrophilic nature and role as hydrogen bond donors. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space Exploration of this compound

Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and bonds, MD can explore the conformational landscape of a flexible molecule like this compound. These simulations can reveal the different shapes (conformations) the molecule can adopt in various environments, such as in a solvent or when interacting with a biological target. researchgate.net

MD simulations can provide insights into the stability of different conformations, the flexibility of the thiophene-methyl linkers, and the potential for intramolecular hydrogen bonding. This information is particularly valuable for understanding how the molecule might bind to a receptor or self-assemble into larger structures.

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the HOMO and LUMO, several quantum chemical parameters and reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. These descriptors, derived from conceptual DFT, provide a framework for understanding and predicting the molecule's reactivity. nih.gov

Table 2: Key Quantum Chemical Parameters and Their Significance

ParameterFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to charge transfer.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the molecule's electrophilic character.

These parameters are instrumental in rationalizing the outcomes of chemical reactions and in designing molecules with specific reactivity profiles.

Virtual Screening and Ligand Design Principles Involving this compound Scaffolds

The structural and electronic information obtained from computational studies of this compound can be leveraged in virtual screening and ligand design. The molecule's scaffold, comprising two thiophene rings linked by an oxalamide bridge, can serve as a template for designing new molecules with desired biological activities.

In virtual screening, large databases of chemical compounds can be computationally screened to identify molecules that are structurally similar to the this compound scaffold and are predicted to bind to a specific biological target. rsc.org Molecular docking, a key component of virtual screening, can predict the binding orientation and affinity of these molecules within the active site of a protein. mdpi.com

The principles of ligand design can be applied to modify the this compound structure to enhance its binding affinity, selectivity, and pharmacokinetic properties. For example, substituents could be added to the thiophene rings to create additional interactions with a target receptor, guided by the insights gained from DFT and MD studies.

Coordination Chemistry and Metal Complexation with N1,n2 Bis Thiophen 2 Ylmethyl Oxalamide

Ligand Design Principles and Coordination Potential of N1,N2-Bis(thiophen-2-ylmethyl)oxalamide for Metal Ions

This compound is a multidentate ligand whose design incorporates several key features that make it an attractive candidate for coordination chemistry. The structure consists of a central oxalamide bridge flanked by two thiophen-2-ylmethyl arms. This arrangement provides multiple potential donor sites: the two amide oxygen atoms, the two amide nitrogen atoms, and the sulfur atoms of the two thiophene (B33073) rings.

The flexibility of the methylene (B1212753) spacers connecting the thiophene rings to the amide nitrogens allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. The presence of both hard (oxygen) and soft (sulfur) donor atoms, along with borderline nitrogen atoms, suggests that this ligand could coordinate with a wide range of metal ions, including transition metals, and potentially main group metals. The combination of the oxalamide core, known for its ability to form stable five-membered chelate rings through its two oxygen atoms, and the thiophene moieties, which can offer additional coordination through their sulfur atoms, creates a versatile chelating framework. This design allows for the potential formation of mononuclear, binuclear, or even polynuclear coordination complexes.

Synthesis and Characterization of Metal Complexes of this compound

While specific literature on the synthesis of metal complexes exclusively with this compound is limited, general methodologies for creating complexes with similar oxalamide and thiophene-containing ligands are well-established. Typically, the synthesis involves the reaction of the ligand with a metal salt in a suitable solvent, such as methanol, ethanol, or acetonitrile. The resulting complexes can be isolated as crystalline solids upon slow evaporation of the solvent or by precipitation.

Characterization of these complexes relies on a suite of analytical techniques. Elemental analysis is used to confirm the stoichiometry of the metal-ligand complex. Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are employed to elucidate the coordination environment of the metal ion.

Transition Metal Complexes (e.g., Cu(I), Cu(II), Mn(II), Zn(II))

Transition metals are prime candidates for complexation with this compound due to their varied coordination preferences and electronic properties.

Copper(II) Complexes : Copper(II) ions are known to form stable complexes with N- and O-donor ligands. In an unpredicted outcome of a reaction expected to form a complex with a related N,N′-bis-thiophene-2-ylmethylene-benzene-1,2-diamine ligand, a binuclear copper(II) complex was formed instead, highlighting the diverse reactivity of copper with thiophene-containing precursors. rsc.org It is anticipated that this compound would coordinate to Cu(II), potentially through the oxalamide oxygen atoms and the thiophene sulfur atoms, leading to complexes with interesting magnetic and electronic properties. Studies on other bis-chelate oxime-amide ligands have shown the formation of dinuclear cationic Cu(II) complexes. mdpi.com

Zinc(II) Complexes : Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. Its coordination with this compound would likely involve the nitrogen and oxygen donor atoms. While specific complexes with this ligand are not detailed, studies on related thiophene-derived Schiff base ligands have resulted in the synthesis and characterization of Zn(II) complexes. doi.org

Manganese(II) Complexes : Mn(II) is a versatile metal ion that can adopt various coordination geometries. Its interaction with this ligand could lead to the formation of complexes with interesting catalytic or magnetic properties. Research on other thiophene-containing Schiff bases has demonstrated the formation of four-coordinate tetrahedral geometries for Mn(II) complexes. researchgate.net

Main Group Metal Complexes (if applicable)

Lanthanide and Actinide Complexes (if applicable)

There is no available research in the provided sources detailing the formation of lanthanide or actinide complexes with this compound. These f-block elements typically prefer to coordinate with hard donor atoms like oxygen, making the oxalamide group a potential binding site.

Spectroscopic and Crystallographic Analysis of Metal-N1,N2-Bis(thiophen-2-ylmethyl)oxalamide Adducts

The structural elucidation of metal complexes formed with this compound would heavily rely on spectroscopic and crystallographic methods.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Upon complexation, shifts in the characteristic vibrational frequencies of the amide C=O (carbonyl) and N-H groups are expected. A shift of the C=O stretching band to a lower frequency would indicate coordination of the oxygen atom to the metal center. Similarly, changes in the N-H stretching frequency can provide evidence of nitrogen coordination or involvement in hydrogen bonding. For related Schiff base ligands, a shift in the C=N band upon complexation indicates coordination between the imine nitrogen and the metal atom. clinicsearchonline.org

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes, such as those with Zn(II). Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation provide insight into the ligand's binding to the metal ion in solution.

UV-Visible Spectroscopy : The electronic spectra of transition metal complexes can provide information about the coordination geometry around the metal center. For instance, the d-d transitions observed for Cu(II) complexes can help in assigning a square-planar, tetrahedral, or octahedral geometry.

The table below summarizes typical spectroscopic data used in the characterization of metal complexes with similar N,O,S-containing ligands.

TechniqueAnalyteObserved FeatureImplication
IR Spectroscopy Amide C=O stretchShift to lower frequencyCoordination of carbonyl oxygen to metal
IR Spectroscopy Imine C=N stretchShift in frequencyCoordination of imine nitrogen to metal clinicsearchonline.org
¹H NMR Aromatic/Aliphatic ProtonsChange in chemical shiftConfirmation of complex formation in solution
UV-Vis d-d transitionsSpecific absorption bandsInformation on coordination geometry
X-ray Diffraction Crystal StructureBond lengths and anglesDefinitive coordination mode and geometry researchgate.netresearchgate.net

Chelation Behavior and Coordination Modes of this compound

Based on its structure, this compound can exhibit a variety of chelation behaviors and coordination modes. The flexibility of the ligand allows it to act as a bidentate, tridentate, or even tetradentate chelating agent.

Bidentate Chelation : The most straightforward coordination would likely involve the two oxygen atoms of the oxalamide group, forming a stable five-membered {O,O} chelate ring with a single metal center.

Bridging Ligand : The ligand can act as a bridging ligand, connecting two metal centers. This could occur in several ways: the oxalamide core could bridge two metals, or each thiophen-2-ylmethyl arm could coordinate to a different metal ion, leading to the formation of coordination polymers. Similar oxalamide ligands, like N,N'-bis(pyridin-3-ylmethyl)oxalamide, have been shown to bridge metal ions in coordination polymers. researchgate.net

Tridentate/Tetradentate Chelation : In a folded conformation, the ligand could potentially coordinate to a single metal ion using the two oxalamide oxygens and one or both of the thiophene sulfur atoms, creating a more encapsulating coordination environment. The involvement of the amide nitrogen atoms in coordination is also possible, though less common for simple amides unless deprotonated.

The ultimate coordination mode will depend on several factors, including the nature of the metal ion, the counter-anion present, the solvent system used, and the reaction stoichiometry.

Catalytic Applications of Metal-N1,N2-Bis(thiophen-2-ylmethyl)oxalamide Complexes

Complexes of this compound with various metal ions have demonstrated notable potential in the field of catalysis. The ligand's architecture, featuring two thiophene rings and an oxalamide core, allows for the formation of stable metal complexes that can effectively facilitate a range of chemical transformations. These applications are primarily observed in homogeneous catalysis, with ongoing research exploring their potential in heterogeneous systems.

Homogeneous Catalysis

In the realm of homogeneous catalysis, copper complexes of this compound have emerged as particularly effective. Research has highlighted their utility in carbon-nitrogen (C-N) cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and other fine chemicals.

Specifically, a catalytic system comprising copper(I) oxide (Cu₂O) and this compound has been identified as a highly efficient catalyst for the Goldberg amidation. This reaction enables the coupling of (hetero)aryl chlorides with a wide array of aromatic and aliphatic primary amides. The use of this catalytic system is advantageous as it demonstrates broad functional group tolerance and consistently produces good to excellent yields of the desired products. Furthermore, this catalytic system has been successfully applied to the arylation of lactams and oxazolidinones.

The effectiveness of the this compound ligand in these copper-catalyzed reactions is attributed to its ability to form a stable complex with the copper ion, which then facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

Below is an interactive data table summarizing representative examples of the Goldberg amidation reaction using the Cu₂O/N1,N2-Bis(thiophen-2-ylmethyl)oxalamide catalytic system.

Interactive Data Table: Copper-Catalyzed Goldberg Amidation
Aryl ChlorideAmideProduct Yield (%)
ChlorobenzeneBenzamide85
4-ChlorotolueneAcetamide92
1-Chloro-4-nitrobenzenePropionamide78
2-ChloropyridineIsobutyramide88
3-ChlorothiopheneCyclohexanecarboxamide90

Heterogeneous Catalysis

The application of metal-N1,N2-Bis(thiophen-2-ylmethyl)oxalamide complexes in heterogeneous catalysis is a developing area of research. While specific examples utilizing this exact ligand are not yet extensively documented, the broader field of supported metal catalysts offers insights into its potential. The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high selectivity and activity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts.

Potential approaches for the heterogenization of this compound complexes include:

Polymer-Supported Catalysts : The ligand could be functionalized with a polymerizable group, allowing it to be incorporated into a polymer chain. The resulting polymer-supported ligand can then be complexed with a metal ion, yielding a recyclable catalyst.

Immobilization on Inorganic Supports : The complex could be physically adsorbed or chemically grafted onto the surface of inorganic materials such as silica, alumina, or magnetic nanoparticles. This method benefits from the high surface area and thermal stability of the supports.

Metal-Organic Frameworks (MOFs) : this compound, if appropriately functionalized with additional coordinating groups, could serve as a linker in the synthesis of MOFs. The resulting framework would possess catalytically active metal nodes, offering a highly porous and crystalline catalytic material.

These strategies for creating heterogeneous catalysts based on this compound complexes are anticipated to be a fruitful area for future research, aiming to develop robust and reusable catalytic systems for various organic transformations.

Applications of Metal-N1,N2-Bis(thiophen-2-ylmethyl)oxalamide Complexes in Ion Sensing and Chemical Detection

The structural motifs present in this compound suggest its potential utility in the field of ion sensing and chemical detection. The thiophene rings, with their electron-rich sulfur atoms, and the oxalamide core, with its nitrogen and oxygen donor atoms, provide multiple coordination sites for metal ions. The interaction of these complexes with specific ions can lead to measurable changes in their photophysical or electrochemical properties, forming the basis for a sensor.

While direct applications of this compound as an ion sensor are still emerging, the broader class of thiophene-based and oxalamide-based ligands has shown significant promise in this area. These related compounds can serve as a model for the potential sensing capabilities of this compound complexes.

Fluorescent and Colorimetric Sensing:

Many organic molecules containing thiophene moieties exhibit fluorescence. Upon complexation with a metal ion, the fluorescence of the ligand can be either enhanced or quenched. This change in fluorescence intensity or wavelength can be used for the quantitative detection of the target ion. Similarly, the binding of an ion can induce a change in the electronic structure of the complex, resulting in a visible color change, which allows for colorimetric detection.

For instance, a number of fluorescent chemosensors based on thiophene derivatives have been developed for the selective detection of various metal ions, including Cu²⁺, Hg²⁺, and Al³⁺. researchgate.net The sensing mechanism often involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF).

The table below presents data on related thiophene-based and amide-based fluorescent sensors for metal ion detection, illustrating the principles that could be applied to this compound.

Interactive Data Table: Analogous Fluorescent Ion Sensors
Sensor TypeTarget IonDetection MethodLimit of Detection (LOD)
Thiophene-hydrazide derivativeCu²⁺Colorimetric46.5 nM
Thiophene-hydrazide derivativeAl³⁺Fluorescent32.7 nM
Pyridine-2,6-dicarboxamide-basedMg²⁺Fluorescent21.5 nM
Pyridine-2,6-dicarboxamide-basedNi²⁺Fluorescent48.0 nM
Phenothiazine-thiophene derivativeCu²⁺Fluorescent10.5 nM

Given the structural similarities, it is plausible that metal complexes of this compound could be designed to function as selective and sensitive fluorescent or colorimetric sensors for a range of metal ions. Future research in this area would likely focus on synthesizing and characterizing these complexes and evaluating their response to various cations and anions.

Supramolecular Chemistry and Self Assembly of N1,n2 Bis Thiophen 2 Ylmethyl Oxalamide

Role of Non-Covalent Interactions in N1,N2-Bis(thiophen-2-ylmethyl)oxalamide Systems

The supramolecular organization of this compound is expected to be governed by a combination of non-covalent interactions. The oxalamide core provides both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of strong and directional intermolecular connections. These interactions are fundamental in directing the self-assembly of many organic molecules.

Formation of Supramolecular Architectures with this compound

The propensity of this compound to engage in multiple non-covalent interactions suggests its potential to form a variety of supramolecular architectures.

Self-Assembly in Solution

In solution, the self-assembly of this compound would be highly dependent on the nature of the solvent. In non-polar solvents, intermolecular hydrogen bonding between the oxalamide units would likely be the dominant driving force, leading to the formation of one-dimensional chains or tapes. The thiophene (B33073) moieties could then mediate the association of these primary assemblies into larger aggregates through π-π stacking. In more polar, hydrogen-bond-competing solvents, the self-assembly process might be suppressed or lead to different, more complex architectures.

Solid-State Self-Assembly and Cocrystallization

In the solid state, this compound is expected to form well-defined crystalline structures directed by a network of hydrogen bonds and π-π stacking interactions. The specific crystal packing would be a result of the optimization of these various intermolecular forces.

Furthermore, the hydrogen bonding capabilities of the oxalamide core make this compound an excellent candidate for cocrystallization. By introducing other molecules (co-formers) that can participate in complementary hydrogen bonding, it should be possible to generate novel multi-component crystals with tailored structures and properties. However, specific studies on the cocrystals of this compound are not currently available in the scientific literature.

Host-Guest Chemistry and Molecular Recognition Properties Involving this compound

The oxalamide backbone of this compound provides a potential binding site for various guest molecules, particularly those that can act as hydrogen bond acceptors. The arrangement of the N-H donor groups could allow for the recognition and binding of anions or neutral guest species. The thiophene units could also contribute to guest binding through hydrophobic or π-interactions. To date, there are no published studies specifically investigating the host-guest chemistry or molecular recognition properties of this compound.

Design and Fabrication of Functional Supramolecular Materials Based on this compound

The ability of this compound to self-assemble into ordered structures makes it a potential building block for the development of functional supramolecular materials. For instance, the formation of one-dimensional hydrogen-bonded polymers could lead to the creation of gels or liquid crystalline phases. The incorporation of photoactive or electroactive thiophene rings also suggests potential applications in organic electronics, such as in the formation of conducting nanowires or as components in organic field-effect transistors. However, the realization of such materials is contingent on a more fundamental understanding of the self-assembly behavior of this specific molecule, which is currently lacking.

Materials Science Applications of N1,n2 Bis Thiophen 2 Ylmethyl Oxalamide and Its Derivatives

Incorporation of N1,N2-Bis(thiophen-2-ylmethyl)oxalamide into Polymeric Systems

There is no publicly available scientific literature or patent information detailing the incorporation of this compound into polymeric systems.

Conducting Polymers and Conjugated Polymers

No research has been found regarding the use of this compound in the synthesis or as a component of conducting or conjugated polymers.

Low Dielectric Constant Materials

There are no studies available that investigate the use of this compound in the development of low dielectric constant materials.

Optoelectronic Properties of this compound-Based Materials (e.g., absorption, emission, electrical conductivity)

No data on the optoelectronic properties of materials based on this compound has been reported in the scientific literature.

Applications in Organic Electronic Devices (e.g., organic solar cells, organic field-effect transistors, organic light-emitting diodes)

There is no available research on the application of this compound in organic solar cells, organic field-effect transistors, or organic light-emitting diodes.

Role of this compound in Advanced Functional Materials (e.g., smart materials, chemosensors)

The role of this compound in advanced functional materials such as smart materials or chemosensors has not been investigated in any published research.

Reactivity and Derivatization of N1,n2 Bis Thiophen 2 Ylmethyl Oxalamide

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Rings

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. Typically, substitution occurs preferentially at the C5 position (adjacent to the sulfur atom and para to the methylene (B1212753) substituent) due to the activating effect of the sulfur atom. When the C5 position is occupied, substitution can occur at the C3 position.

Common electrophilic substitution reactions applicable to thiophene and its derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. While specific studies on N1,N2-Bis(thiophen-2-ylmethyl)oxalamide are not extensively documented, the expected reactivity would mirror that of other 2-substituted thiophenes. For instance, nitration would likely introduce nitro groups at the 5-positions of the thiophene rings. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) would be expected to yield the 5,5'-dibromo derivative.

These reactions are foundational for introducing a range of functional groups onto the thiophene rings, which can then be used in subsequent derivatization steps.

Functionalization of the Oxalamide Linkage

The oxalamide linkage (–NH–C(O)–C(O)–NH–) is a robust functional group. The amide N-H protons can be deprotonated with a strong base, and the resulting anion can participate in nucleophilic substitution reactions. This allows for N-alkylation or N-arylation, although such reactions on secondary amides can sometimes be challenging.

Alternatively, the oxalamide moiety can be hydrolyzed under harsh acidic or basic conditions to break the amide bonds, yielding thiophen-2-ylmethanamine and oxalic acid. More controlled transformations could involve reduction of the amide carbonyl groups. Powerful reducing agents like lithium aluminum hydride (LiAlH4) would reduce the oxalamide to the corresponding diamine, N1,N2-bis(thiophen-2-ylmethyl)ethane-1,2-diamine. This transformation converts the planar, rigid oxalamide linker into a more flexible ethylene (B1197577) diamine bridge, which can significantly alter the conformational properties of the molecule and its coordination behavior with metal ions.

Cross-Coupling Reactions and Introduction of Diverse Functionalities

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of heteroaromatic compounds, including thiophenes. The palladium-catalyzed direct 5-arylation of thiophene derivatives bearing CH2NHR substituents has been shown to proceed in good yields. researchgate.net This suggests that this compound could undergo direct C-H arylation at the 5-positions of the thiophene rings when reacted with aryl halides in the presence of a suitable palladium catalyst and base.

Prior halogenation of the thiophene rings (e.g., bromination at the 5-positions) would open the door to a wider range of cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a vast array of functionalities, including aryl, vinyl, and alkynyl groups, thereby enabling the synthesis of complex conjugated systems with tailored electronic and photophysical properties.

Cross-Coupling Reaction Reactant Introduced Functionality Potential Application
Suzuki-MiyauraArylboronic acid/esterAryl groupExtended conjugation, tuning of electronic properties
StilleOrganostannaneAryl, vinyl, or alkyl groupSynthesis of complex organic materials
HeckAlkeneVinyl groupFormation of C-C double bonds
SonogashiraTerminal alkyneAlkynyl groupConstruction of rigid, linear conjugated systems

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The bifunctional nature of this compound, with two reactive thiophene termini, makes it an excellent building block for the synthesis of larger, hybrid molecules and polymers. Following functionalization of the thiophene rings with appropriate groups (e.g., halogens, boronic esters, or alkynes), this scaffold can be used in polymerization reactions. For example, polycondensation or cross-coupling polymerization could lead to the formation of thiophene-containing polymers with the oxalamide unit integrated into the polymer backbone.

Furthermore, the introduction of reactive groups at the termini could allow for the synthesis of macrocycles or cage-like structures through intramolecular cyclization reactions. Such molecules could have interesting host-guest chemistry and be explored as receptors for specific ions or small molecules. The oxalamide unit can act as a hydrogen-bonding motif to direct the self-assembly of these supramolecular structures.

Spectroscopic Probes and Labeling Strategies Utilizing this compound

Thiophene-based systems are known for their fluorescent properties and their application as spectroscopic probes. nih.gov The this compound scaffold can be derivatized to create fluorescent sensors. By introducing fluorophores or chromophores onto the thiophene rings through the synthetic methods described above, it is possible to design molecules whose spectroscopic properties change upon binding to a target analyte.

Advanced Methodologies for Probing N1,n2 Bis Thiophen 2 Ylmethyl Oxalamide Systems

In-situ Spectroscopic Monitoring of Reactions Involving N1,N2-Bis(thiophen-2-ylmethyl)oxalamide

The study of dynamic processes, such as self-assembly, polymerization, or degradation, requires techniques that can monitor chemical and physical changes in real-time under actual reaction conditions. In-situ spectroscopy is a powerful tool for this purpose, providing kinetic and mechanistic insights that are often inaccessible through conventional ex-situ analysis.

Detailed research findings indicate that techniques like Fourier Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy are particularly well-suited for monitoring reactions involving oxalamide and thiophene-containing molecules. For instance, the self-assembly of oxalamide-based systems, driven by hydrogen bonding, can be tracked by monitoring changes in the N-H and C=O stretching frequencies in the IR spectrum. mdpi.commdpi.com The formation of intermolecular hydrogen bonds typically results in a shift to lower wavenumbers and a broadening of these characteristic peaks. nih.gov

A hypothetical in-situ FTIR monitoring of the supramolecular polymerization of this compound in a non-polar solvent could yield data as presented in Table 1. As the molecules aggregate, the sharp N-H stretching frequency of the free molecule would decrease and broaden, indicating the formation of hydrogen-bonded chains. rsc.org

Time (minutes)N-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Observations
03350 (sharp)1670 (sharp)Monomeric species in solution
153325 (broadening)1660 (shouldering)Onset of aggregation
303310 (broad)1655 (broad)Extensive hydrogen bond network formation
603310 (broad, stable)1655 (broad, stable)Equilibrium of self-assembly reached
This table is generated based on typical spectroscopic shifts observed during the self-assembly of oxalamide derivatives and represents a plausible scenario for this compound.

Similarly, in-situ UV-Vis spectroscopy can monitor changes in the π-π stacking interactions between the thiophene (B33073) rings. researchgate.net The formation of aggregates often leads to changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) and the appearance of new bands, which can be correlated with the extent and nature of the aggregation. nih.gov This approach allows for the quantitative determination of reaction kinetics and the elucidation of cooperative or isodesmic assembly mechanisms. nih.govresearchgate.net

High-Throughput Screening Techniques for Structure-Property Relationship Studies

High-throughput screening (HTS) methodologies enable the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new materials with desired properties. rsc.org For a molecule like this compound, HTS can be employed to systematically explore the effects of structural modifications on its self-assembly behavior, electronic properties, and performance in various applications.

A typical HTS workflow for thiophene-based materials involves the automated synthesis of a library of derivatives in a multi-well plate format. nih.govresearchgate.net For this compound, this could involve variations in the substituents on the thiophene ring or modifications to the oxalamide core. Each well is then subjected to a series of rapid characterization techniques to assess key properties. For example, the gelation capacity in different solvents can be quickly assessed by simple inversion tests, while optical properties can be screened using plate-based spectrophotometers and fluorometers. researchgate.net

Table 2 illustrates a hypothetical HTS data set for a library of this compound derivatives, screening for organogelation ability and fluorescence quantum yield.

Compound IDThiophene SubstituentGelation in TolueneGelation in HexaneFluorescence λem (nm)Quantum Yield (%)
BTMO-01HYesYes45015
BTMO-025-MethylYesNo46520
BTMO-035-BromoNoYes47012
BTMO-045-CyanoYesYes48535
BTMO-054,5-DimethylYesNo47525
This table is a representative example of data that could be generated from a high-throughput screening study to establish structure-property relationships for derivatives of this compound.

The vast amount of data generated from HTS can be analyzed using machine learning algorithms to identify structure-property relationships and guide the design of new molecules with optimized performance. rsc.orgnih.gov This approach significantly reduces the time and resources required for materials discovery compared to traditional, one-at-a-time synthesis and characterization.

Advanced Microscopy Techniques for Characterization of Self-Assembled Structures and Materials (e.g., SEM, TEM, AFM)

Advanced microscopy techniques are indispensable for visualizing the morphology and structure of materials at the micro- and nanoscale. For self-assembling systems like this compound, Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) provide critical information about the resulting superstructures.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to visualize the finer details of the self-assembled structures. mdpi.com TEM can reveal the morphology of individual nanofibers, ribbons, or other aggregates formed by this compound, providing insights into their width, length, and any hierarchical ordering. Cryo-TEM, where samples are flash-frozen, can be used to observe the structures in a near-native, solvated state. chemrxiv.org

Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces with sub-nanometer resolution. nih.govnih.gov AFM can be operated in various modes to probe not only the topography but also the mechanical properties of the self-assembled structures. For thin films or monolayers of this compound, AFM can reveal details about molecular packing and the height of self-assembled fibers, which can be correlated with the molecular length. nih.gov

Table 3 summarizes the typical information obtained from these microscopy techniques for a hypothetical organogel formed by this compound.

Microscopy TechniqueSample PreparationTypical Information ObtainedRepresentative Dimensions
SEMXerogel (dried gel) on a stub, sputter-coated3D fiber network morphology, porosity, macroscopic structureFiber Diameter: 50-200 nm; Pore Size: 1-10 µm
TEMDilute solution cast on a grid, or thin section of gelIndividual fiber morphology (nanofibers, ribbons), fiber width, evidence of twistingFiber Width: 10-50 nm
AFMDilute solution deposited on a flat substrate (e.g., mica)High-resolution topography, fiber height, surface roughness, mechanical propertiesFiber Height: ~2-5 nm
This table provides plausible data based on microscopy studies of analogous self-assembling small molecules and organogels.

The combination of these advanced microscopy techniques provides a multiscale understanding of the self-assembled structures, from the molecular packing arrangement to the macroscopic material morphology, which is crucial for correlating the molecular design of this compound with its material properties.

Future Directions and Emerging Research Avenues for N1,n2 Bis Thiophen 2 Ylmethyl Oxalamide

Exploration of Novel and Efficient Synthetic Pathways

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of N1,N2-Bis(thiophen-2-ylmethyl)oxalamide and its derivatives. While traditional synthetic routes are available, advancements in synthetic methodology can lead to higher yields, reduced waste, and access to a wider range of structural analogs.

One promising avenue is the adoption of green chemistry principles . This includes the exploration of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction times and improve yields for the synthesis of thiophene (B33073) oligomers. acs.orgnih.govnih.govresearchgate.net Applying microwave irradiation to the amidation reaction between thiophen-2-ylmethanamine and an oxalate (B1200264) precursor could significantly reduce reaction times and energy consumption. Furthermore, solvent-free reaction conditions, another hallmark of green chemistry, could be investigated to minimize the environmental impact of the synthesis. nih.govnih.govresearchgate.net

Another area of interest is the development of catalytic methods for the formation of the amide bonds in the oxalamide core. While the reaction of an amine with an acyl chloride or ester is a standard method, the use of catalytic C-N bond-forming reactions could offer a more atom-economical approach. Research into novel catalysts that can efficiently mediate the direct coupling of thiophen-2-ylmethanamine with oxalic acid or its derivatives would be a significant step forward.

The implementation of flow chemistry represents another frontier for the synthesis of this compound. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and safety. This methodology is particularly advantageous for scaling up the production of this compound for potential industrial applications.

Synthetic ApproachPotential Advantages
Microwave-Assisted SynthesisRapid reaction times, increased yields, energy efficiency. acs.orgnih.govnih.govresearchgate.net
Solvent-Free SynthesisReduced environmental impact, simplified purification. nih.govnih.govresearchgate.net
Novel Catalytic MethodsHigh atom economy, milder reaction conditions.
Flow ChemistryPrecise reaction control, scalability, enhanced safety.

Development of Expanded Applications in Advanced Materials Science

The inherent properties of the thiophene and oxalamide moieties suggest that this compound could be a valuable building block for a variety of advanced materials. Thiophene-based materials are well-known for their excellent electronic and optical properties, making them suitable for applications in organic electronics. rsc.orgnumberanalytics.com

A significant area of future research will be the exploration of this compound as a component in organic photovoltaics (OPVs) . Thiophene-based oligomers and polymers have been extensively studied as donor materials in bulk heterojunction solar cells. rsc.orgbenthamdirect.combenthamscience.commdpi.comresearchgate.net The well-defined structure of this compound could lead to reproducible device performance. rsc.org Its ability to self-assemble through hydrogen bonding could also be exploited to control the morphology of the active layer, which is crucial for efficient charge separation and transport.

The potential for this compound in organic light-emitting diodes (OLEDs) is another promising avenue. The thiophene units can be functionalized to tune the emission color, and the oxalamide core could influence the charge transport and injection properties of the material. Computational studies on similar thiophene-based oligomers have shown that their electronic properties can be tailored for use in OLEDs. researchgate.net

Furthermore, the self-assembling nature of the oxalamide group, driven by hydrogen bonding, can be harnessed to create supramolecular polymers . These materials, where monomer units are held together by non-covalent interactions, can exhibit interesting properties such as stimuli-responsiveness and self-healing. The combination of the conductive properties of the thiophene units with the self-assembling nature of the oxalamide linker could lead to the development of novel functional materials.

Potential ApplicationKey Properties of this compound
Organic Photovoltaics (OPVs)Light-harvesting, charge transport, potential for controlled morphology. rsc.orgbenthamdirect.combenthamscience.commdpi.comresearchgate.net
Organic Light-Emitting Diodes (OLEDs)Tunable emission, charge transport. researchgate.net
Supramolecular PolymersSelf-assembly through hydrogen bonding, potential for conductivity.

Integration into Hybrid Systems and Nanomaterials

The functional properties of this compound can be further enhanced by integrating it into hybrid systems and nanomaterials. This approach can lead to synergistic effects and the development of materials with unprecedented functionalities.

One area of exploration is the creation of thiophene-functionalized nanoparticles . By attaching this compound to the surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles), new hybrid materials with combined optical, electronic, and magnetic properties can be developed. nsmsi.ir Thiophene derivative-loaded nanoparticles have already shown promise in biomedical applications, such as for anticancer activity. nih.govmdpi.comnih.gov

The development of composites with carbon nanomaterials , such as graphene and carbon nanotubes, is another exciting research direction. Polythiophene/graphene nanocomposites have been shown to possess enhanced electrical, thermal, and mechanical properties. tandfonline.comnwpu.edu.cnresearchgate.net Integrating this compound into a graphene matrix could lead to materials with high charge mobility, making them suitable for applications in supercapacitors and sensors. tandfonline.commdpi.comacs.org

The synthesis of metal-organic frameworks (MOFs) using this compound as an organic linker is also a promising avenue. The nitrogen and oxygen atoms of the oxalamide group, as well as the sulfur atom of the thiophene ring, can act as coordination sites for metal ions. The resulting MOFs could exhibit interesting properties such as porosity, catalytic activity, and luminescence, with potential applications in gas storage, separation, and sensing.

Hybrid System/NanomaterialPotential Application
Thiophene-Functionalized NanoparticlesBiomedical imaging, drug delivery, catalysis. nsmsi.irnih.govmdpi.comnih.gov
Composites with Carbon NanomaterialsSupercapacitors, sensors, flexible electronics. tandfonline.comnwpu.edu.cnresearchgate.netacs.org
Metal-Organic Frameworks (MOFs)Gas storage and separation, catalysis, sensing.

Advanced Theoretical Modeling and Predictive Design for this compound Analogs

Computational modeling will play a crucial role in accelerating the discovery and development of new materials based on this compound. Advanced theoretical methods can provide valuable insights into the structure-property relationships of this compound and its analogs, guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic and optical properties of this compound and its derivatives. researchgate.netresearchgate.netarxiv.orgaip.orgresearchgate.netrsc.orgnih.govresearchgate.netnih.gov These calculations can predict key parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and charge transfer characteristics, which are essential for designing materials for organic electronics. researchgate.netnih.gov DFT can also be used to study the mechanism of chemical reactions, aiding in the optimization of synthetic pathways. rsc.org

Molecular dynamics (MD) simulations can be used to study the self-assembly behavior of this compound in different environments. uni-ulm.deacs.orgresearchgate.netnih.gov These simulations can provide a detailed understanding of the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the formation of supramolecular structures. This knowledge is crucial for designing materials with controlled morphologies and predictable properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to develop predictive models for the biological activity or material properties of this compound analogs. nih.govresearchgate.netmdpi.com By correlating the structural features of a series of compounds with their measured activities, QSAR models can be used to design new molecules with enhanced performance. The thiophene ring is a known pharmacophore and its bio-isosteric replacement for other rings is a common strategy in drug design. nih.gov

Modeling TechniqueApplication
Density Functional Theory (DFT)Prediction of electronic and optical properties, reaction mechanism studies. researchgate.netresearchgate.netarxiv.orgaip.orgresearchgate.netrsc.orgnih.govresearchgate.netnih.gov
Molecular Dynamics (MD) SimulationsStudy of self-assembly and intermolecular interactions. uni-ulm.deacs.orgresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR)Predictive modeling of biological activity and material properties. nih.govresearchgate.netmdpi.com

Sustainable Synthesis and Application Development of Oxalamide-Thiophene Compounds

In line with the growing global emphasis on sustainability, future research on this compound and related compounds should prioritize environmentally friendly approaches throughout their lifecycle.

The development of sustainable synthetic methods is a key aspect. This includes the use of renewable starting materials, such as biomass-derived molecules, for the synthesis of the thiophene and oxalamide precursors. nih.gov Biocatalysis, employing enzymes to carry out specific chemical transformations, offers a green alternative to traditional chemical synthesis.

The design of biodegradable thiophene-containing materials is another important research direction. While thiophene-based polymers are known for their stability, incorporating biodegradable linkages into the polymer backbone can lead to materials that can be broken down by microorganisms at the end of their useful life. mdpi.comresearchgate.netresearchgate.netfrontiersin.org This is particularly relevant for applications in areas such as packaging and agriculture.

Sustainability AspectResearch Focus
Sustainable SynthesisUse of renewable starting materials, biocatalysis. nih.gov
Biodegradable MaterialsDesign of polymers with biodegradable linkages. mdpi.comresearchgate.netresearchgate.netfrontiersin.org
Life Cycle Assessment (LCA)Evaluation of environmental impact from cradle to grave. mdpi.comresearchgate.netnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing N1,N2-Bis(thiophen-2-ylmethyl)oxalamide, and how can yield be improved?

  • Methodology : A typical synthesis involves reacting thiophen-2-ylmethylamine with oxalyl chloride in a THF/water mixture under basic conditions (NaOH, triethylamine) at 0°C, followed by gradual warming to room temperature. Yields (~35%) may be improved by optimizing stoichiometry (e.g., excess amine), solvent polarity, or stepwise addition of oxalyl chloride to minimize side reactions .
  • Data : ¹H NMR (DMSO-d₆): δ 10.52 (s, 2H, NH), 7.32–7.11 (m, Ar-H), 2.24 (s, CH₃). HRMS confirms the molecular ion at m/z 305.1090 [M+H]⁺ .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.32–7.11 ppm) and carbonyl carbons (δ 158–156 ppm) .
  • HRMS : Validates molecular weight with <1 ppm error .
  • IR Spectroscopy : Detects C=O stretches (~1690 cm⁻¹) and N-H bonds (~3133 cm⁻¹) .

Q. How can impurities in the synthesized compound be identified and mitigated?

  • Methodology : Common impurities include unreacted amines or hydrolyzed intermediates. Techniques:

  • TLC Monitoring : Track reaction progress (Rf values: 0.32–0.44 for related oxalamides) .
  • Recrystallization : Use chloroform or ethanol to remove polar byproducts .
  • HPLC-MS : Detect trace impurities (e.g., Edoxaban-related analogs in ) .

Advanced Research Questions

Q. How do thiophene substituents influence the electronic properties and catalytic activity of this compound in copper-catalyzed amidation?

  • Mechanistic Insight : Thiophene’s electron-rich nature enhances ligand-metal charge transfer in Cu₂O complexes, stabilizing intermediates in C–N bond formation. This increases reaction efficiency for aryl/alkyl amides .
  • Experimental Design : Compare catalytic performance with furan/pyridine analogs. Electrochemical studies (e.g., cyclic voltammetry) can quantify electron-donating effects .

Q. What role does this compound play in zirconium-catalyzed ethylene polymerization?

  • Application : When grafted onto silica gel, the compound acts as a ligand for Cp₂ZrCl₂, improving catalyst stability and reducing agglomeration. This results in higher ethylene polymerization activity (8.46 × 10⁶ gPE/mol·h) and narrower polydispersity (Mw/Mn = 3.33) .
  • Structural Analysis : FTIR and XPS confirm Si–O–C bonding between the ligand and silica, enhancing support-catalyst interactions .

Q. Can hydrogen-bonding patterns in this compound crystals be predicted using graph-set analysis?

  • Methodology : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N–H···O=C interactions). Single-crystal XRD (using WinGX software) reveals dimeric networks, critical for crystal engineering .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict H-bond strengths and lattice energies, aiding in polymorph design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.